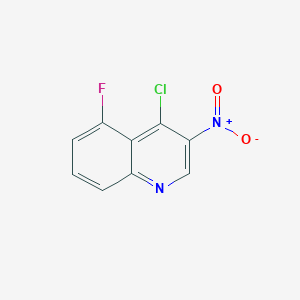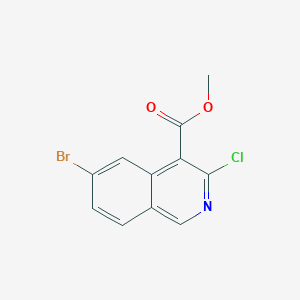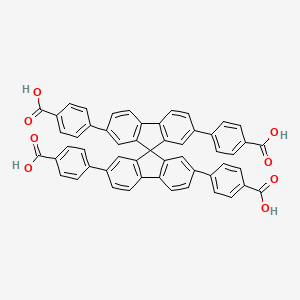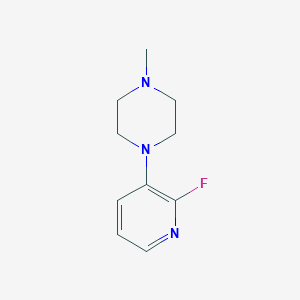
(2-((Piperidin-1-ylsulfonyl)methyl)phenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-[(piperidine-1-sulfonyl)methyl]phenyl}methanamine is a chemical compound with the molecular formula C13H20N2O2S. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is often used in research due to its unique chemical properties and potential therapeutic benefits .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature .
Industrial Production Methods
In industrial settings, the production of {2-[(piperidine-1-sulfonyl)methyl]phenyl}methanamine may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
{2-[(piperidine-1-sulfonyl)methyl]phenyl}methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
{2-[(piperidine-1-sulfonyl)methyl]phenyl}methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {2-[(piperidine-1-sulfonyl)methyl]phenyl}methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
{2-[(piperidine-1-sulfonyl)methyl]phenyl}methanamine hydrochloride: A similar compound with a hydrochloride salt form.
{2-[(piperidine-1-sulfonyl)methyl]phenyl}methanol: A related compound with a hydroxyl group instead of an amine.
Uniqueness
{2-[(piperidine-1-sulfonyl)methyl]phenyl}methanamine is unique due to its specific chemical structure, which allows it to interact with a wide range of molecular targets. This versatility makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C13H20N2O2S |
|---|---|
Molecular Weight |
268.38 g/mol |
IUPAC Name |
[2-(piperidin-1-ylsulfonylmethyl)phenyl]methanamine |
InChI |
InChI=1S/C13H20N2O2S/c14-10-12-6-2-3-7-13(12)11-18(16,17)15-8-4-1-5-9-15/h2-3,6-7H,1,4-5,8-11,14H2 |
InChI Key |
SHBHZZSQUUQNJX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)CC2=CC=CC=C2CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![4-Oxaspiro[2.5]octan-7-amine hydrochloride](/img/structure/B13658474.png)


![4,6-Dichloroisoxazolo[4,5-c]pyridin-3-amine](/img/structure/B13658489.png)
